molecular formula C15H16N2O2S B1443298 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine CAS No. 1220033-61-3

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine

Cat. No. B1443298
M. Wt: 288.4 g/mol
InChI Key: BNADQDGMMSYHSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine” is C₁₅H₁₆N₂O₂S . This indicates that the molecule is composed of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

1. 5-HT6 Receptor Antagonism

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine derivatives have shown potential as potent 5-HT6 receptor antagonists. These compounds, including N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, exhibit high affinity for the 5-HT6 receptor, which is relevant for neuropharmacology and cognitive disorders treatment (Cole et al., 2005).

2. NMR Spectroscopy in Chemistry

The compound's variants have been studied using NMR spectroscopy. Specifically, 1H and 13C NMR studies of 2‐functionalized 5‐(methylsulfonyl)‐1‐phenyl‐1H‐indoles provide insights into their chemical structure and interactions, critical for developing new compounds with specific properties (Cruz-López et al., 2007).

3. Potential Treatment of Cognitive Disorders

Some derivatives of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine show promise in treating cognitive disorders. Compounds like N1-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole and its derivatives have displayed potent binding affinity to the 5-HT6 receptor, which is significant in cognitive enhancement and potential treatment of disorders such as Alzheimer's disease (Nirogi et al., 2011).

4. GPR119 Agonists for Anti-Diabetic Agents

Derivatives with the 5-(methylsulfonyl)indoline motif have been identified as novel GPR119 agonists, making them promising candidates for developing anti-diabetic agents. Their role in enhancing agonistic activity and potential effectiveness in lowering plasma glucose levels marks a significant step in diabetes treatment research (Sato et al., 2014).

5. X-Ray Crystallographic Structure Determination

The compound and its derivatives have also been used in X-ray crystallographic studies to understand their molecular structure better, which is vital for synthesizing new drugs and materials (Chan et al., 1992).

6. Synthesis and Biological Evaluation

Various N1-phenylsulfonyl indole derivatives have been synthesized and evaluated as 5-HT6R ligands, demonstrating potent in vitro binding affinity and selectivity. This research is critical for developing treatments for cognitive disorders (Nirogi et al., 2016).

Safety And Hazards

“5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine” is classified as an irritant . This means it may cause skin irritation or serious eye irritation. Proper safety measures should be taken when handling this compound, including the use of appropriate personal protective equipment.

properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-20(18,19)15-7-6-12(10-13(15)16)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADQDGMMSYHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine
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5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine

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